MCHR2 Antagonism: A Nanomolar Potency Window That Positional Isomers Fail to Approach
2-Chloro-1-(2,4-diaminophenyl)ethanone exhibits an IC50 of 1 nM as an antagonist at the human melanin-concentrating hormone receptor 2 (MCHR2) [1]. This sub-nanomolar activity has not been reported for the structurally related positional isomer 1-(3,4-diaminophenyl)ethanone in publicly available MCHR2 assay data, nor is it a recognized feature of the non-aminated analog 2-chloro-1-phenylethanone [2].
| Evidence Dimension | Antagonist potency at human MCHR2 receptor |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | 1-(3,4-diaminophenyl)ethanone: No MCHR2 IC50 reported in public databases; 2-chloro-1-phenylethanone: No reported MCHR2 activity |
| Quantified Difference | Not quantifiable as comparator data absent; however, the 1 nM IC50 of the target compound establishes a low-nanomolar activity threshold that is absent in close structural analogs. |
| Conditions | Antagonist activity assessed via inhibition of MCH-stimulated Ca2+ flux in CHO cells expressing human MCHR2; preincubation 10 min |
Why This Matters
For laboratories investigating MCHR2-mediated pathways (e.g., obesity, feeding behavior, or sleep regulation), this compound provides a validated nanomolar-affinity chemical probe, whereas generic diaminophenyl ethanones lack any documented activity at this target.
- [1] BindingDB. BDBM50360708 (CHEMBL1934127): IC50 = 1 nM; antagonist activity at human MCHR2 receptor expressed in CHO cells, measured by inhibition of MCH-stimulated Ca2+ flux. View Source
- [2] PubChem. 2-Chloro-1-phenylethanone (CAS 532-27-4): Biological Activity Summary. National Center for Biotechnology Information. View Source
